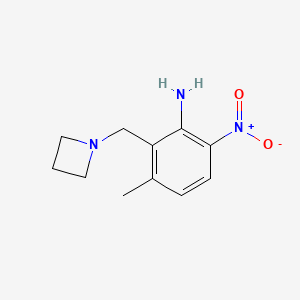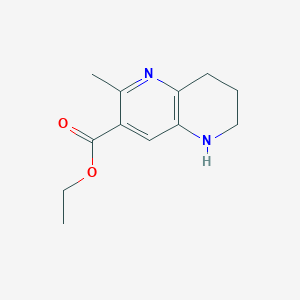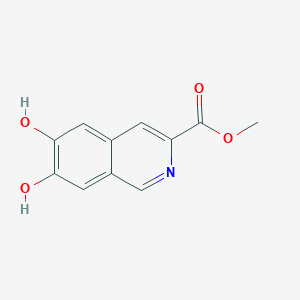![molecular formula C10H13BO5 B11883119 4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid CAS No. 915402-12-9](/img/structure/B11883119.png)
4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with 2-chloromethyl-1,3-dioxolane under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenylboronic acid attacks the chloromethyl group of the dioxolane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly solvents and catalysts is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form boronate esters.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a sensor for detecting carbohydrates and other biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in sensing applications and as a cross-linking agent in polymer chemistry. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the 1,3-dioxolane moiety, making it less versatile in certain applications.
4-Hydroxyphenylboronic acid: Similar structure but without the dioxolane group, limiting its reactivity and applications.
1,3-Dioxolane derivatives: Compounds with similar dioxolane moieties but different functional groups attached to the phenyl ring.
Uniqueness
4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid is unique due to the presence of both the boronic acid and 1,3-dioxolane groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
915402-12-9 |
|---|---|
Molecular Formula |
C10H13BO5 |
Molecular Weight |
224.02 g/mol |
IUPAC Name |
[4-(1,3-dioxolan-2-ylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO5/c12-11(13)8-1-3-9(4-2-8)16-7-10-14-5-6-15-10/h1-4,10,12-13H,5-7H2 |
InChI Key |
XOLIAYSLUMRSGB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2OCCO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11883040.png)
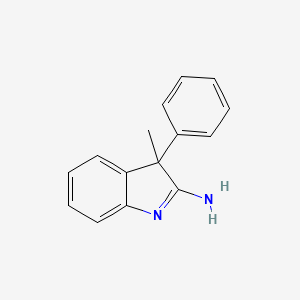

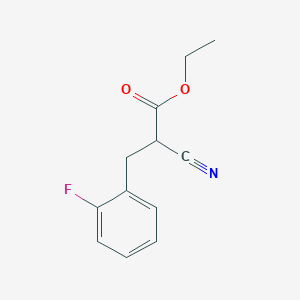



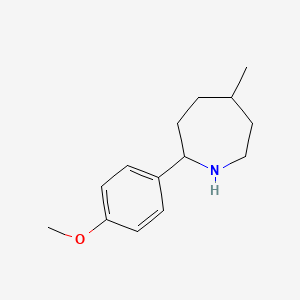
![tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11883104.png)
